molecular formula C21H26N2O7 B12183505 N-{2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine

N-{2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine

Cat. No.: B12183505
M. Wt: 418.4 g/mol
InChI Key: LAHDARPHRNSSKO-UHFFFAOYSA-N
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Description

N-{2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of benzopyrone compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticoagulant properties

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols .

Scientific Research Applications

N-{2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as bacterial DNA gyrase, which is crucial for bacterial replication . Additionally, it may interact with inflammatory pathways, reducing the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine is unique due to its specific structural features, which confer distinct biological activities. The presence of the glycylglycine moiety enhances its solubility and bioavailability, making it a promising candidate for further research and development .

Properties

Molecular Formula

C21H26N2O7

Molecular Weight

418.4 g/mol

IUPAC Name

2-[[2-[2-(4-butyl-8-methyl-2-oxochromen-7-yl)oxypropanoylamino]acetyl]amino]acetic acid

InChI

InChI=1S/C21H26N2O7/c1-4-5-6-14-9-19(27)30-20-12(2)16(8-7-15(14)20)29-13(3)21(28)23-10-17(24)22-11-18(25)26/h7-9,13H,4-6,10-11H2,1-3H3,(H,22,24)(H,23,28)(H,25,26)

InChI Key

LAHDARPHRNSSKO-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

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